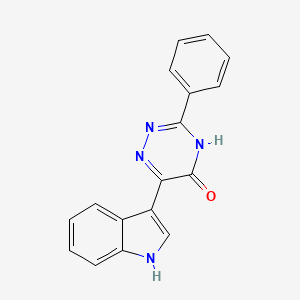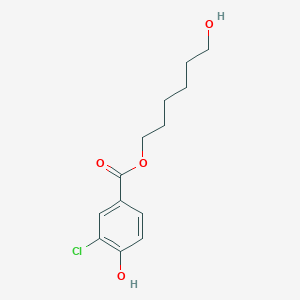![molecular formula C22H29N3O3 B12556788 (E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene CAS No. 176681-76-8](/img/structure/B12556788.png)
(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene group, which is a functional group characterized by a nitrogen-nitrogen double bond, and is substituted with both ethylhexyl and nitrophenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in research and industrial applications.
Preparation Methods
The synthesis of (E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene typically involves a multi-step process. The initial step often includes the preparation of the starting materials, such as 4-nitroaniline and 2-ethylhexanol. These starting materials undergo a series of reactions, including nitration, diazotization, and coupling reactions, to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.
Chemical Reactions Analysis
(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The diazene group can participate in electron transfer reactions, while the nitrophenyl group can engage in various binding interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene can be compared with other diazene compounds, such as:
Azobenzene: A simpler diazene compound with two phenyl groups.
Disperse Orange 3: A dye with a similar diazene structure but different substituents.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
176681-76-8 |
|---|---|
Molecular Formula |
C22H29N3O3 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[4-(2-ethylhexoxy)-2,5-dimethylphenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C22H29N3O3/c1-5-7-8-18(6-2)15-28-22-14-16(3)21(13-17(22)4)24-23-19-9-11-20(12-10-19)25(26)27/h9-14,18H,5-8,15H2,1-4H3 |
InChI Key |
GCHWVQAMRPCYJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C)N=NC2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)





![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)

![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)


![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
